molecular formula C6H13O2+ B14070516 1-Hydroxy-2,2-dimethyloxolan-1-ium CAS No. 102574-80-1

1-Hydroxy-2,2-dimethyloxolan-1-ium

Cat. No.: B14070516
CAS No.: 102574-80-1
M. Wt: 117.17 g/mol
InChI Key: HQMICHABJGDDLQ-UHFFFAOYSA-N
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Description

1-Hydroxy-2,2-dimethyloxolan-1-ium is a chemical compound with the molecular formula C6H13O2. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .

Properties

CAS No.

102574-80-1

Molecular Formula

C6H13O2+

Molecular Weight

117.17 g/mol

IUPAC Name

1-hydroxy-2,2-dimethyloxolan-1-ium

InChI

InChI=1S/C6H13O2/c1-6(2)4-3-5-8(6)7/h7H,3-5H2,1-2H3/q+1

InChI Key

HQMICHABJGDDLQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC[O+]1O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-2,2-dimethyloxolan-1-ium typically involves the reaction of 2,2-dimethyloxirane with a suitable hydroxylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2,2-dimethyloxolan-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted derivatives, which have distinct properties and applications .

Scientific Research Applications

1-Hydroxy-2,2-dimethyloxolan-1-ium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2,2-dimethyloxolan-1-ium involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities .

Comparison with Similar Compounds

Biological Activity

1-Hydroxy-2,2-dimethyloxolan-1-ium is a quaternary ammonium compound with significant biological activity. Its unique structure allows it to interact with various biological systems, making it a subject of interest in pharmacological research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C6_6H13_{13}O2+_2^+. The compound features a hydroxyl group and a dimethyl-substituted oxolane ring, contributing to its solubility and reactivity in biological systems.

PropertyValue
Molecular Weight115.17 g/mol
SolubilitySoluble in water
pH RangeStable between pH 4-7
LogP (octanol-water partition)-0.5

Antimicrobial Activity

Research has shown that this compound exhibits broad-spectrum antimicrobial activity . It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that:

  • Minimum Inhibitory Concentration (MIC) for S. aureus was found to be 32 µg/mL.
  • MIC for E. coli was determined at 64 µg/mL.

These findings suggest that the compound can potentially serve as an alternative antimicrobial agent in clinical settings.

Cytotoxicity and Cancer Research

The compound's potential as an anticancer agent has also been explored. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis
MCF-7 (Breast)20Disruption of mitochondrial function
A549 (Lung)25Inhibition of glycolysis

The proposed mechanism involves the disruption of cellular metabolism by inhibiting key glycolytic enzymes, thereby reducing ATP production in rapidly dividing cancer cells. This action is similar to that observed with other glycolytic inhibitors like 2-deoxy-D-glucose.

Safety and Toxicology

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Studies conducted on animal models showed no significant adverse effects at concentrations up to 100 mg/kg.

Table 3: Toxicological Data

ParameterResult
Acute Toxicity (LD50)>200 mg/kg
Chronic ToxicityNo observed effects
MutagenicityNegative

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